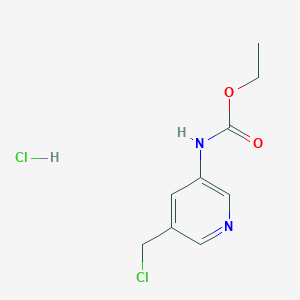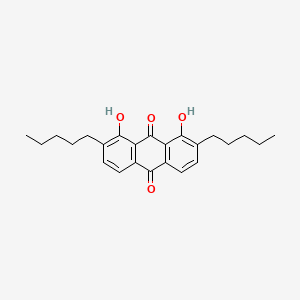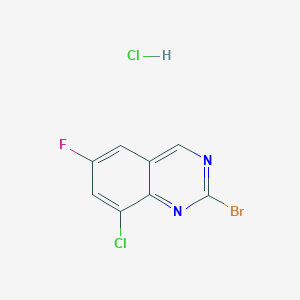
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride is a chemical compound with the molecular formula C8H3BrClFN2·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride typically involves the halogenation of quinazoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where quinazoline derivatives are treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification steps like recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives, while oxidation with potassium permanganate can produce quinazoline N-oxides.
Aplicaciones Científicas De Investigación
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-2-chloro-6-fluoroquinazoline: Similar in structure but lacks the hydrochloride group.
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: Contains additional chlorine atoms, making it more reactive.
2-Bromo-8-chloro-6-fluoroquinazoline: The base compound without the hydrochloride addition.
Uniqueness
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride is unique due to its specific halogenation pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H4BrCl2FN2 |
|---|---|
Peso molecular |
297.94 g/mol |
Nombre IUPAC |
2-bromo-8-chloro-6-fluoroquinazoline;hydrochloride |
InChI |
InChI=1S/C8H3BrClFN2.ClH/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8;/h1-3H;1H |
Clave InChI |
LBENSYSKUPVYJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


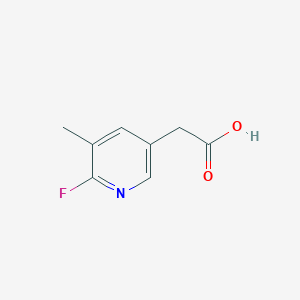

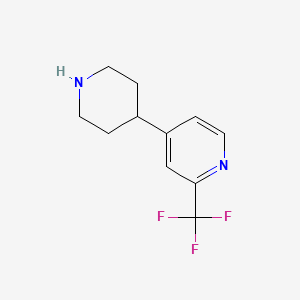
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
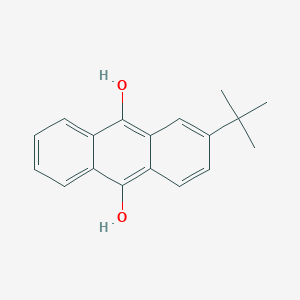
![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
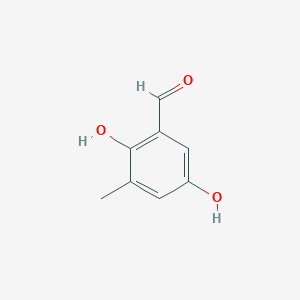
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
